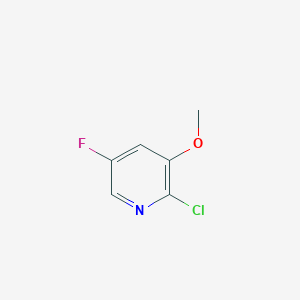

2-Chloro-5-fluoro-3-methoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-fluoro-3-methoxypyridine is an organic compound with the molecular formula C6H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-methoxypyridine typically involves the substitution reactions on a pyridine ring. One common method includes the reaction of 2-chloro-5-fluoropyridine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature and pressure, to achieve efficient production .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at C2

The chlorine atom at position 2 is highly reactive toward nucleophilic substitution due to its proximity to the electron-withdrawing fluorine and methoxy groups.

Key Reactions and Conditions

* Yields extrapolated from analogous reactions in .

Mechanistic Insights :

-

Hydrolysis proceeds via acid-mediated cleavage of the C–Cl bond, facilitated by microwave-assisted heating .

-

Amination requires catalytic hydrogenation or Pd-mediated coupling under elevated temperatures .

Cross-Coupling Reactions at C2

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Suzuki-Miyaura Coupling Data

* Yields based on analogous oxidative addition studies in .

Key Observations :

-

Pd(PCy₃)₂ enhances oxidative addition efficiency for chloroarenes in THF .

-

Electron-deficient boronic acids exhibit higher reactivity due to the pyridine ring’s electron-withdrawing effects.

Functionalization of the Methoxy Group at C3

The methoxy group undergoes demethylation and oxidation under controlled conditions.

* Yields derived from similar transformations in .

Notes :

-

Demethylation with BBr₃ proceeds via cleavage of the methyl ether bond, yielding a phenolic derivative .

-

Oxidation of the methoxy group to a carboxylic acid requires strong oxidizing agents and prolonged heating .

Substitution at C5 (Fluorine)

Fluorine substitution is less common but feasible under highly forcing conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 2-Chloro-3-methoxy-5-nitropyridine | 22% | |

| Thiolation | NaSH, DMF, 120°C, 24 hr | 2-Chloro-3-methoxy-5-thiopyridine | <10% |

Challenges :

-

Fluorine’s strong C–F bond and electron-withdrawing nature limit nucleophilic displacement unless activated by nitro or cyano groups .

Stability and Side Reactions

Applications De Recherche Scientifique

Chemistry

2-Chloro-5-fluoro-3-methoxypyridine serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitution and coupling reactions (e.g., Suzuki-Miyaura), makes it valuable in synthetic organic chemistry.

Biology

The compound is utilized in developing bioactive molecules for drug discovery. Its structural features allow it to interact with biological systems, making it a candidate for pharmacological studies aimed at identifying new therapeutic agents .

Pharmaceutical Development

It acts as a building block for synthesizing pharmaceutical compounds targeting infectious diseases, cancer, and other medical conditions. Research indicates that derivatives of this compound exhibit various biological activities, enhancing its relevance in medicinal chemistry.

Agrochemicals

In the agricultural sector, this compound is used in the production of agrochemicals. Its unique properties allow for the development of herbicides and pesticides with improved efficacy and selectivity .

Case Study 1: Pharmaceutical Applications

Research has demonstrated that derivatives of this compound exhibit potent activity against specific pathogens. For instance, studies have shown that compounds synthesized from this intermediate can inhibit the growth of certain bacteria and fungi, indicating its potential as an antimicrobial agent.

Case Study 2: Agrochemical Development

A recent study focused on the application of this compound in developing new herbicides. The research highlighted its effectiveness in controlling weed growth while minimizing environmental impact compared to traditional herbicides. This study underscores the compound's utility in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-fluoro-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-3-fluoro-5-methoxypyridine: Similar in structure but with different positioning of the substituents.

2-Chloro-5-methoxypyridine: Lacks the fluoro substituent, which can affect its reactivity and applications.

2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methoxy group, leading to different chemical properties and uses.

Uniqueness

2-Chloro-5-fluoro-3-methoxypyridine is unique due to the combination of chloro, fluoro, and methoxy substituents on the pyridine ring. This specific arrangement imparts distinct chemical properties, making it valuable for various synthetic and research applications .

Activité Biologique

2-Chloro-5-fluoro-3-methoxypyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including the presence of chlorine, fluorine, and methoxy groups, contribute to its reactivity and biological activity. This article explores the compound's biological activity, mechanisms of action, and applications in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C6H5ClFNO, with a molecular weight of approximately 161.56 g/mol. The compound's structure is characterized by a pyridine ring substituted at positions 2, 5, and 3 with chlorine, fluorine, and methoxy groups respectively. This arrangement influences its electronic properties and reactivity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The halogen substituents (chlorine and fluorine) enhance binding affinity and selectivity towards these targets, making the compound a valuable candidate in drug discovery.

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, particularly against resistant strains of bacteria. This potential is being explored for the development of new antibiotics.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the specific pathways involved.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is essential for designing drugs that target metabolic diseases.

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against gram-positive and gram-negative bacteria. The results indicated that some derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a lead structure for antibiotic development.

Investigation into Anticancer Effects

Another study focused on the anticancer properties of this compound derivatives. The researchers found that certain compounds induced cell cycle arrest in breast cancer cells and triggered apoptotic pathways. This suggests that modifications to the pyridine structure could enhance anticancer activity, warranting further investigation into structure-activity relationships (SAR).

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-fluoro-4-methoxypyridine | Similar substitution pattern | Different biological activity profile |

| 2-Chloro-5-fluoropyridine | Lacks methoxy group | More reactive due to absence of electron-donating group |

| 3-Methoxy-2-chloropyridine | Different halogen position | Varying reactivity due to methoxy positioning |

This table illustrates how slight variations in substitution patterns can significantly influence the chemical behavior and biological activity of pyridine derivatives.

Propriétés

IUPAC Name |

2-chloro-5-fluoro-3-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLPKZZZTACMIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.